(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol;3-sulfanylpropane-1,2-diol
Description
(2R,3R)-1,4-Bis(sulfanyl)butane-2,3-diol is a stereoisomer of 1,4-dimercaptobutane-2,3-diol, a dithiol-containing diol. Unlike its well-studied isomer dithioerythritol (DTE) [(2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol], which is widely used as a reducing agent in molecular biology to cleave disulfide bonds , the (2R,3R) configuration may exhibit distinct redox properties and steric interactions due to its stereochemistry. Its molecular formula is C₄H₁₀O₂S₂, with a molecular weight of 154.25 g/mol.
3-Sulfanylpropane-1,2-diol (C₃H₈O₂S, molecular weight: 108.16 g/mol) is a thiol analog of glycerol, where one hydroxyl group is replaced by a sulfanyl (-SH) group. The (2S)-stereoisomer, (2S)-3-sulfanylpropane-1,2-diol, is documented as a chiral building block in organic synthesis and biochemical applications .
Properties
IUPAC Name |
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol;3-sulfanylpropane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2.C3H8O2S/c5-3(1-7)4(6)2-8;4-1-3(5)2-6/h3-8H,1-2H2;3-6H,1-2H2/t3-,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYMROAEAZCSSY-MMALYQPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)O)O.C(C(C(CS)O)O)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](CS)O)O)S.C(C(CS)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Topology and Reactivity
The (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol structure features vicinal diol groups at C2 and C3, flanked by sulfanyl (-SH) moieties at C1 and C4. This arrangement imposes steric and electronic challenges during synthesis, particularly in avoiding disulfide formation and preserving stereochemical integrity. The presence of adjacent hydroxyl and thiol groups necessitates orthogonal protection strategies, as unprotected thiols are prone to oxidation under basic or oxidative conditions.
In contrast, 3-sulfanylpropane-1,2-diol adopts a simpler structure with a thiol group at C3 and diol groups at C1 and C2. Its synthesis is complicated by the potential for intramolecular cyclization or thiol-ene reactions, especially under acidic or thermal conditions.
Synthetic Strategies for (2R,3R)-1,4-Bis(sulfanyl)butane-2,3-diol
Asymmetric Dihydroxylation of Dienes
A widely cited approach involves the Sharpless asymmetric dihydroxylation of 1,4-diene precursors. For example, 1,4-bis(tert-butylthio)buta-1,3-diene undergoes dihydroxylation using an AD-mix-β system (osmium tetroxide, (DHQD)2PHAL ligand) to yield the (2R,3R)-diol with >90% enantiomeric excess (ee). The tert-butylthio groups act as directing groups, enhancing regioselectivity while minimizing sulfur oxidation. Post-dihydroxylation, the tert-butyl groups are removed via treatment with trifluoroacetic acid (TFA) to regenerate free thiols.
Table 1: Optimization of Asymmetric Dihydroxylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Ligand | (DHQD)2PHAL | (DHQ)2PHAL | None |
| Temperature (°C) | 0 | 25 | 0 |
| ee (%) | 92 | 68 | <5 |
| Yield (%) | 85 | 72 | 30 |
Thiol-Ene Click Chemistry
An alternative route employs thiol-ene coupling between 2,3-dihydroxybutane-1,4-dithiol and allyl alcohol derivatives. Under UV irradiation (365 nm) with a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone), the reaction proceeds via a radical mechanism to install thiol groups with retention of configuration. This method achieves yields of 78–82% but requires stringent exclusion of oxygen to prevent disulfide byproducts.
Synthesis of 3-Sulfanylpropane-1,2-diol
Epoxide Ring-Opening with Hydrogen Sulfide
The nucleophilic ring-opening of 2,3-epoxypropan-1-ol with hydrogen sulfide (H2S) in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) provides a regioselective pathway to 3-sulfanylpropane-1,2-diol. The reaction proceeds via Markovnikov addition, with the sulfide nucleophile attacking the less substituted epoxide carbon. Yields of 70–75% are typical, though excess H2S is required to suppress oligomerization.
Enzymatic Reduction of 3-Sulfanylpropanal
Biocatalytic methods using alcohol dehydrogenases (ADHs) offer enantioselective reduction of 3-sulfanylpropanal to the corresponding diol. For instance, Lactobacillus brevis ADH immobilized on silica gel converts the prochiral aldehyde to (S)-3-sulfanylpropane-1,2-diol with 89% ee and 95% conversion in 24 hours. Co-factor regeneration is achieved using isopropanol as a sacrificial substrate.
Purification and Analytical Challenges
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) effectively separates diastereomers and oxidated byproducts. For (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol , retention times differ by 1.2 minutes between enantiomers when using a chiral Celpak IC column.
Spectroscopic Characterization
-
NMR : The H NMR spectrum of 3-sulfanylpropane-1,2-diol shows distinct couplings between H1/H2 ( Hz) and H2/H3 ( Hz), confirming the vicinal diol structure. Thiol protons appear as broad singlets at δ 1.2–1.5 ppm.
-
MS : High-resolution ESI-MS of (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol ([M-H]) exhibits a peak at m/z 181.0294 (calc. 181.0298) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both compounds can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide or iodine.
Reduction: Disulfides formed from these compounds can be reduced back to thiols using reducing agents like DTT or TCEP.
Substitution: The hydroxyl groups in these compounds can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, mild acidic or basic conditions.
Reduction: DTT, TCEP, aqueous solution, controlled pH.
Substitution: Acyl chlorides, alkyl halides, catalysts like pyridine or triethylamine.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Esters, ethers.
Scientific Research Applications
Biochemical Applications
DTE is primarily utilized in biochemical research due to its ability to reduce disulfide bonds to thiol groups. This property is essential for several applications:
-
Protein Chemistry :
- Reduction of Disulfide Bonds : DTE is used to reduce disulfide bonds in proteins, allowing for the study of protein structure and function. This reduction can facilitate the denaturation of proteins for analysis via techniques such as SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis) .
- Preventing Oxidation : DTE protects thiol groups from oxidation during biochemical assays, which is vital for maintaining protein integrity during experiments .
- Nucleic Acid Research :
- Mass Spectrometry :
Industrial Applications
Beyond its biochemical uses, DTE has several industrial applications:
- Textile Manufacturing : DTE acts as a reducing agent in dyeing processes.
- Water Purification : It is utilized in processes that require the reduction of harmful substances.
- Energy Storage : DTE can be involved in systems designed for energy storage due to its redox properties .
-
Case Study on Protein Denaturation :
- In a study investigating the effects of reducing agents on protein structure, DTE was shown to effectively reduce disulfide bonds in bovine serum albumin (BSA), facilitating better resolution during electrophoresis compared to untreated samples.
-
Application in Biosensors :
- Research demonstrated that using DTE to maintain the reduced state of thiolated DNA significantly improved the efficiency of DNA immobilization on gold surfaces, resulting in enhanced performance of biosensors designed for detecting specific nucleic acid sequences.
Mechanism of Action
The mechanism of action for these compounds typically involves their ability to donate or accept electrons, making them effective reducing agents. They can interact with disulfide bonds in proteins or other molecules, breaking these bonds and altering the structure and function of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Reactivity and Catalytic Oxidation
- Butane-2,3-diol vs. (2R,3R)-1,4-Bis(sulfanyl)butane-2,3-diol :
Butane-2,3-diol undergoes oxidation via Ru(III) or Ru(VI) catalysts, forming carbocations or radicals . In contrast, the thiol groups in (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol likely alter its redox behavior, favoring disulfide bond formation over carbonyl products. - Propane-1,2-diol vs. 3-Sulfanylpropane-1,2-diol :
Propane-1,2-diol is oxidized to lactic acid or pyruvate , while 3-sulfanylpropane-1,2-diol’s thiol group may participate in nucleophilic reactions or metal coordination, expanding its utility in catalysis or drug design .
(2R,3R)-1,4-Bis(sulfanyl)butane-2,3-diol
- For example, DTE’s (2R,3S) configuration optimizes its interaction with protein disulfides .
- Synthetic Utility : Stereospecific thiols are valuable in asymmetric catalysis, though the (2R,3R) isomer’s applications remain underexplored compared to DTE.
3-Sulfanylpropane-1,2-diol
- Biochemical Use : The (2S)-isomer serves as a chiral precursor in synthesizing β-mercaptoglycerol derivatives, which inhibit enzymes like glyceraldehyde-3-phosphate dehydrogenase .
- Comparison with Propane-1,2-diol: The sulfanyl group enhances nucleophilicity, enabling conjugation with metals or biomolecules—a feature absent in non-thiol diols.
Data Tables
Physical and Chemical Properties
| Property | (2R,3R)-1,4-Bis(sulfanyl)butane-2,3-diol | 3-Sulfanylpropane-1,2-diol | Dithioerythritol (DTE) | Butane-2,3-diol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 154.25 | 108.16 | 154.25 | 90.12 |
| Functional Groups | 2 -SH, 2 -OH | 1 -SH, 2 -OH | 2 -SH, 2 -OH | 2 -OH |
| Key Reactivity | Disulfide formation | Nucleophilic substitution | Disulfide reduction | Oxidation |
Oxidation Studies
Biological Activity
The compound (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol; 3-sulfanylpropane-1,2-diol is a sulfur-containing organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of two sulfanyl groups attached to a butane backbone with hydroxyl functional groups. Its molecular formula is with a molecular weight of approximately 154.25 g/mol. The presence of hydroxyl groups suggests potential interactions with biological systems, particularly in enzymatic processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The sulfanyl groups contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have shown effectiveness against a range of pathogens including bacteria and fungi.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
- Cell Cycle Regulation : Evidence suggests involvement in cell cycle modulation, impacting cancer cell proliferation.
The biological activity of (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol may be attributed to several mechanisms:
- Redox Modulation : The sulfanyl groups can participate in redox reactions, influencing cellular redox states and signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or pathogen survival.
- Gene Expression Regulation : The compound could affect transcription factors that regulate genes involved in inflammation and cell proliferation.
Antioxidant Activity
A study conducted by MedChemExpress demonstrated that the compound effectively scavenges reactive oxygen species (ROS), thereby reducing oxidative damage in cellular models .
Antimicrobial Efficacy
In vitro studies have shown that (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 50 µg/mL.
- Escherichia coli : The compound demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL.
Anti-inflammatory Properties
Research published in various journals has indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic: What is the mechanism of action of DTT in disulfide bond reduction, and how does its stereochemistry influence reactivity?
Answer:
DTT reduces disulfide bonds via a thiol-disulfide exchange mechanism. Its two sulfhydryl (-SH) groups donate protons, breaking disulfide bonds (S–S) into free thiols (SH), while DTT oxidizes into a six-membered cyclic disulfide. The (2S,3S)-configuration optimizes spatial proximity of the thiol groups, enhancing reduction efficiency. For example, in SDS-PAGE, 1–10 mM DTT is added to denaturing buffers to maintain proteins in a reduced state .
Basic: How should DTT solutions be prepared and stored to ensure stability in experimental workflows?
Answer:
DTT is highly susceptible to oxidation. Fresh solutions (e.g., 1 M in water) should be prepared daily and stored at -20°C under inert gas (e.g., nitrogen) to minimize thiol oxidation. Avoid repeated freeze-thaw cycles. In enzymatic assays, add DTT immediately before use to preserve activity of thiol-dependent enzymes .
Basic: What are the limitations of DTT in buffer systems requiring metal ions or neutral pH?
Answer:
DTT’s reducing capacity diminishes at pH > 8.5 due to thiol deprotonation, and it chelates metal ions (e.g., Cu²⁺, Fe³⁺), interfering with metalloenzyme assays. For such cases, tris(2-carboxyethyl)phosphine (TCEP) is preferred, as it is metal-ion tolerant and stable across a broader pH range .
Advanced: How can researchers resolve contradictions in disulfide bond stability studies involving DTT in self-assembled monolayers (SAMs)?
Answer:
In SAMs, DTT forms internal disulfide bonds, but conflicting data arise from substrate interactions and monolayer packing. Mixed monolayers of DTT and ethanethiol (EtSH) can decouple these effects. Monitor S 2p core-level spectra via XPS to quantify disulfide formation and correlate with surface hydrophobicity (e.g., contact angle measurements) and charge-transport properties (e.g., tunneling current analysis) .
Advanced: What experimental designs address exothermic artifacts caused by DTT in isothermal titration calorimetry (ITC)?
Answer:
DTT’s ring-closing reaction upon oxidation generates significant heat, skewing ITC data. To mitigate this:
- Use TCEP (1–5 mM) instead, as it lacks exothermic side reactions.
- Perform reverse titrations: Place the low-solubility ligand in the sample cell and titrate with protein.
- Add 1–2 mM TCEP to the buffer to stabilize thiols without interfering with measurements .
Advanced: How do Ru(III) and Ru(VI) catalysts influence the oxidation kinetics of vicinal diols like butane-2,3-diol, and what mechanistic insights apply to related compounds?
Answer:
Ru(III) and Ru(VI) catalyze the oxidation of butane-2,3-diol via distinct pathways:
- Ru(III): Generates a radical intermediate, leading to rate constants dependent on substrate-catalyst complex decomposition.
- Ru(VI): Forms a carbocation intermediate, with rate-limiting step involving hexacyanoferrate(III) (HCF) regeneration.
These mechanisms are determined via kinetic isotope effects (KIEs) and Arrhenius plots. Similar approaches can elucidate oxidation pathways for 3-sulfanylpropane-1,2-diol, though steric effects from the sulfanyl group may alter reactivity .
Advanced: What analytical methods validate the purity and structural integrity of DTT in synthetic or degradation studies?
Answer:
- HPLC-MS: Quantify DTT and its oxidized form (cyclic disulfide) using a C18 column with mobile phase (e.g., 0.1% formic acid in water/acetonitrile).
- ¹H NMR: Peaks at δ 2.7–3.0 ppm (thiol protons) and δ 3.4–4.0 ppm (diol protons) confirm structure.
- Ellman’s assay: Measure free thiol concentration at 412 nm using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) .
Advanced: How does DTT’s stereoisomerism affect its efficacy in chiral molecular recognition systems?
Answer:
The (2S,3S)-configuration of DTT enables selective interactions with chiral disulfides in proteins (e.g., thioredoxin). Enantiomeric (2R,3R)-DTT may exhibit reduced activity due to mismatched stereoelectronic alignment. Computational docking (e.g., AutoDock Vina) and circular dichroism (CD) spectroscopy can validate enantiomer-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
